Butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate
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Overview
Description
Butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate is a chemical compound belonging to the class of thienopyrimidines. Thienopyrimidines are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thienopyrimidine derivatives, including Butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often involve heating the reactants in solvents like xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for thienopyrimidine derivatives may involve similar synthetic routes but are optimized for larger-scale production. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions can vary but often involve controlled temperatures and the use of solvents like ethanol or ethylene glycol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers .
Scientific Research Applications
Butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways . The compound’s effects are often mediated through the inhibition or activation of these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thienopyrimidine derivatives, such as:
Uniqueness
Butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity . Its phenyl and butyl groups, in particular, contribute to its unique properties compared to other thienopyrimidine derivatives .
Properties
IUPAC Name |
butyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-3-4-10-24-19(23)13(2)21-12-20-17-15(18(21)22)11-16(25-17)14-8-6-5-7-9-14/h5-9,11-13H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAXWRMNAJIVPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)N1C=NC2=C(C1=O)C=C(S2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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